molecular formula C15H22Cl2N2O2 B1531556 2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride CAS No. 2098122-96-2

2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride

Cat. No. B1531556
CAS RN: 2098122-96-2
M. Wt: 333.2 g/mol
InChI Key: XGXCZRJIBVVWPN-UHFFFAOYSA-N
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Description

“2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride” is a chemical compound with the empirical formula C14H20N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is C1CC2(CCN(Cc3ccccc3)C2)CN1 . This notation provides a way to represent the structure of the compound in a textual format.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 216.32 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources .

Scientific Research Applications

Photochemical Reactions and Stability

Research by Schönberg, Singer, and Eckert (1980) into the stability and photochemical reactions of diazaspiro nonane compounds in different solvents provides foundational knowledge on the behavior of these molecules under irradiation, which is crucial for their potential applications in photochemical synthesis and stability studies (Schönberg et al., 1980).

Synthesis of Diazaspiro Derivatives

Khrustaleva et al. (2017) discussed the aminomethylation reaction of Guareschi imides leading to the synthesis of diazaspiro[4.4]nonane derivatives, which highlights the versatility of this scaffold in generating new chemical entities with potential biological activities (Khrustaleva et al., 2017).

Linker Applications for Solid-Phase Synthesis

Leisvuori et al. (2008) investigated the use of a diazaspiro[4.4]nonane derivative as an orthogonal linker for solid-phase synthesis, particularly in the context of oligonucleotide synthesis. This application demonstrates the compound's utility in facilitating the synthesis of biologically relevant molecules (Leisvuori et al., 2008).

Anticonvulsant Agent Development

The structure-property relationship study by Lazić et al. (2017) on derivatives of diazaspiro[4.4]nonane as potential anticonvulsant agents underscores the compound's relevance in medicinal chemistry, providing insights into the development of new pharmacotherapies (Lazić et al., 2017).

Multicomponent Reaction Applications

Soleimani et al. (2013) described the use of diazaspiro[4.4]nonane derivatives in multicomponent reactions for the efficient preparation of diverse chemical structures, demonstrating the compound's utility in synthetic organic chemistry (Soleimani et al., 2013).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

As this compound is part of a collection of unique chemicals provided for early discovery researchers, it could be used in various fields of study . The future directions would largely depend on the results of these studies.

properties

IUPAC Name

2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.2ClH/c18-14(19)13-9-17(8-12-4-2-1-3-5-12)11-15(13)6-7-16-10-15;;/h1-5,13,16H,6-11H2,(H,18,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXCZRJIBVVWPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CN(CC2C(=O)O)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride
Reactant of Route 2
2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride
Reactant of Route 3
2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride
Reactant of Route 4
2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride
Reactant of Route 5
2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride
Reactant of Route 6
2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride

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